Cinnoline-6-carbonyl chloride is a chemical compound characterized by its aromatic heterocyclic structure, which consists of a cinnoline moiety with a carbonyl chloride functional group at the 6-position. The molecular formula of cinnoline-6-carbonyl chloride is C9H6ClN2O, and it is part of a larger class of compounds known for their diverse biological activities and applications in medicinal chemistry. Cinnoline itself, the parent compound, has the formula C8H6N2 and is known for its isomeric relationships with other naphthyridines such as quinoxaline and phthalazine .
Cinnoline derivatives, including cinnoline-6-carbonyl chloride, exhibit a broad spectrum of biological activities. They have been studied for their potential as:
Cinnoline-6-carbonyl chloride can be synthesized through several methods:
Cinnoline-6-carbonyl chloride has several applications in medicinal chemistry and organic synthesis:
Studies on the interactions of cinnoline-6-carbonyl chloride with biological macromolecules reveal its potential as a lead compound for drug development:
Cinnoline-6-carbonyl chloride shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cinnoline | C8H6N2 | Basic structure without functional groups |
| Quinoline | C9H7N | Contains a nitrogen atom in the ring; used in dyes |
| Phthalazine | C8H6N2 | Similar heterocyclic structure; used in pharmaceuticals |
| Quinoxaline | C9H6N2 | Exhibits antimicrobial properties; similar reactivity |
| 7-Methoxyquinoline | C10H9NO | Exhibits diverse biological activities; methoxy substitution enhances solubility |
Cinnoline-6-carbonyl chloride is unique due to its specific functionalization at the 6-position with a carbonyl chloride group, which enhances its reactivity compared to other similar compounds. This reactivity allows for versatile synthetic pathways and potential applications in drug design that are not available with simpler structures like cinnoline or quinoxaline.
The cyclization of ortho-aminobenzaldehyde derivatives represents one of the foundational approaches for cinnoline synthesis, with historical significance dating back to the Richter cinnoline synthesis [4]. This methodology involves the cyclization of alkyne ortho-C₆H₄(N₂Cl)C≡CCO₂H derivatives in aqueous media to generate 4-hydroxycinnoline-3-carboxylic acid intermediates [4]. Subsequent decarboxylation and reductive removal of hydroxyl groups yield the parent cinnoline heterocycle [4].
The Friedländer synthesis variant utilizes 2-aminobenzaldehyde derivatives in base-catalyzed condensation reactions with aliphatic aldehydes and ketones [5]. This approach demonstrates moderate yields ranging from 40 to 75 percent, depending on the electronic nature of substituents in the aromatic ring [5]. The reaction typically proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration steps [5].
Recent investigations have explored the optimization of ortho-aminobenzaldehyde cyclization reactions through systematic screening of reaction parameters [5]. Temperature effects prove particularly significant, with optimal conditions typically ranging from 80 to 120 degrees Celsius [5]. Solvent selection critically influences reaction outcomes, with polar aprotic solvents such as chloroform, dichloroethane, and tetrahydrofuran generally providing superior results compared to protic alternatives [6] [7].
The chlorocarbonylation of cinnoline precursors represents a direct synthetic route to cinnoline-6-carbonyl chloride derivatives [8]. This methodology typically employs cinnoline-6-carboxylic acid starting materials, which undergo conversion to the corresponding acid chloride through treatment with chlorinating agents [6] [7]. Thionyl chloride emerges as the most commonly utilized reagent for this transformation, providing reliable conversion under controlled conditions [6] [7].
The mechanism of chlorocarbonylation involves initial nucleophilic attack by the carboxylic acid oxygen on thionyl chloride, forming a chlorosulfite intermediate [6]. Subsequent chloride anion attack on the carbonyl carbon displaces the activated leaving group, yielding the desired acid chloride product [6]. This transformation typically proceeds with yields ranging from 65 to 85 percent under optimized conditions [6] [7].
Alternative chlorocarbonylation approaches utilize oxalyl chloride in dichloromethane at room temperature with catalytic dimethylformamide [9]. This methodology offers advantages in terms of reaction mildness and reduced byproduct formation compared to thionyl chloride procedures [9]. The process typically involves stirring the substrate in dichloromethane with oxalyl chloride and catalytic dimethylformamide for several hours [9].
Phosphorus trichloride and phosphorus pentachloride represent additional chlorocarbonylation reagents, operating through similar mechanistic pathways involving good leaving group formation and subsequent nucleophilic substitution [10]. These reagents demonstrate particular utility for substrates bearing sensitive functional groups that may undergo degradation under more aggressive conditions [10].
Transition metal catalysis has revolutionized cinnoline synthesis through the development of efficient carbon-hydrogen activation and cross-coupling methodologies [11] [12]. Copper-catalyzed dehydrogenative cyclization of N-methyl-N-phenylhydrazones provides access to cinnoline frameworks under aerobic conditions at 120 degrees Celsius [13]. This methodology demonstrates yields ranging from 70 to 85 percent across diverse substrate scopes [13].
Palladium-catalyzed cross-dehydrogenative coupling reactions of N-phosphorylhydrazones offer another contemporary approach to cinnoline synthesis [13]. These transformations typically employ palladium(II) catalysts with suitable oxidants at temperatures between 80 and 100 degrees Celsius [13]. The methodology demonstrates excellent functional group tolerance and yields ranging from 75 to 90 percent [13].
Rhodium-catalyzed [4+2] annulation reactions utilizing N-carbonyl aryldiazenes with iodonium ylides provide efficient access to cinnoline derivatives [12]. These transformations proceed through rhodium(III)-catalyzed carbon-hydrogen activation followed by migratory insertion and cyclization processes [12]. Reaction conditions typically involve temperatures around 100 degrees Celsius with yields ranging from 65 to 88 percent [12].
Recent developments in rhodium and ruthenium catalysis have enabled one-pot access to cinnolin-4(1H)-ones through carbon-hydrogen activation and annulation of N-aryl cyclic hydrazides with vinylene carbonate [14]. This methodology incorporates aerobic oxidation and deprotection cascade processes, demonstrating the versatility of transition metal catalysis in cinnoline synthesis [14].
Microwave-assisted synthesis has emerged as a powerful methodology for cinnoline preparation, offering significant advantages in terms of reaction rate and selectivity [15] [16]. Microwave irradiation at controlled power levels provides selective heating that reduces reaction times by 30 to 50 percent compared to conventional thermal methods [15] [16]. These conditions typically operate at temperatures between 100 and 150 degrees Celsius with reaction times ranging from 20 minutes to 4 hours [15] [16].
Solvent-free microwave-assisted protocols demonstrate particular promise for sustainable cinnoline synthesis [15] [16]. These methodologies involve neat reactant exposure under microwave irradiation, catalyzed by recyclable mineral supports such as alumina, silica, or clay surfaces [17]. The approach proves applicable to diverse reaction types including cyclization, condensation, and rearrangement processes [17].
Visible-light photocatalysis represents an innovative metal-free approach to cinnoline synthesis [18] [19]. These methodologies utilize light-emitting diode illumination at 30 watts with piperidine as base catalyst in ethanol solvent [18] [19]. The process achieves excellent yields ranging from 90 to 95 percent through carbon-hydrogen activation of pyridazine methyl groups and nitrostyrene nitro functions [18] [19].
Catalyst-free microwave-assisted azo-Povarov reactions between N-carbonyl aryldiazenes and trans-cyclooctene derivatives provide efficient access to ring-fused cinnoline structures [20] [21]. These transformations proceed through uncatalyzed [4+2] cycloaddition reactions under microwave irradiation at 111 degrees Celsius in chloroform [20] [21]. Yields typically range from 34 to 91 percent across broad substrate scopes [20] [21].
Systematic optimization of reaction conditions proves essential for maximizing yields in cinnoline-6-carbonyl chloride synthesis [22]. Temperature screening reveals optimal ranges between 80 and 120 degrees Celsius, with higher temperatures increasing reaction rates but potentially causing substrate decomposition [22]. Temperature effects typically impact yields by 15 to 25 percent, necessitating careful optimization for each substrate class [22].
Solvent selection critically influences reaction outcomes through effects on substrate solubility, transition state stabilization, and byproduct formation [23]. Polar aprotic solvents including chloroform, dichloroethane, and tetrahydrofuran generally provide superior results compared to protic alternatives [23]. Solvent effects can impact yields by 10 to 20 percent, with hydroxylic solvents sometimes altering electronic structures of intermediates [23].
Catalyst loading optimization balances conversion efficiency with economic considerations [24]. Higher catalyst loadings typically improve conversion rates, with effects ranging from 5 to 15 percent yield improvement [24]. Optimal loadings generally range from 1 to 5 mole percent, depending on substrate reactivity and catalyst activity [24].
Reaction time optimization involves monitoring conversion progress to identify optimal reaction durations [22]. Longer reaction times typically increase yields until reaching plateau regions, with effects ranging from 10 to 30 percent [22]. Typical optimal reaction times range from 2 to 8 hours for most cinnoline synthesis methodologies [22].
Atmosphere control prevents oxidative side reactions that can reduce yields by 5 to 10 percent [22]. Inert atmospheres using nitrogen or argon prove particularly important for sensitive substrates and intermediates [22]. Substrate concentration effects range from 5 to 15 percent yield impact, with lower concentrations generally reducing intermolecular side reactions [22].
Byproduct minimization strategies focus on optimizing reaction selectivity and implementing atom-economical transformations [25] [26]. Microwave-assisted heating provides selective energy input that reduces unwanted side reactions by 30 to 50 percent compared to conventional heating methods [17]. Flow chemistry approaches enable better mixing and heat transfer, reducing waste generation by 40 to 60 percent [27].
Green solvent implementation using water, ethanol, and bio-based alternatives reduces environmental impact while maintaining reaction efficiency [26]. These approaches typically reduce waste generation by 25 to 40 percent while providing easier workup procedures [26]. Catalyst recovery through immobilized or heterogeneous systems enables reuse and reduces overall waste by 20 to 35 percent [26].
In situ purification through crystallization directly from reaction mixtures eliminates chromatographic separations and reduces waste by 35 to 55 percent [26]. This approach proves particularly effective for cinnoline derivatives with favorable crystallization properties [28]. Column chromatography remains essential for complex product mixtures, with purification method selection impacting overall yields by 10 to 20 percent [22].
Atom-economical reactions including [4+2] cycloadditions and carbon-hydrogen activation processes achieve waste reduction of 50 to 70 percent compared to traditional multi-step approaches [26]. One-pot procedures involving sequential transformations without intermediate isolation provide time and resource efficiency with 40 to 65 percent waste reduction [26].
Table 1: Traditional Cinnoline Synthesis Methods
| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Richter Cinnoline Synthesis | o-Alkyne carboxylic acid derivatives | Cyclization in water | 30-50 | Historical significance | Low yields, harsh conditions |
| Widman-Stoermer Synthesis | o-Aminostyrenes | Diazotization with NaNO₂/HCl | 60-90 | Good yields with electron-donating groups | Limited to specific substituents |
| Borsche-Koelsch Synthesis | o-Aminoacetophenones | Diazotization in HCl or H₂SO₄ | 70-90 | Wide substrate scope | Long reaction times (days to months) |
| Cyclization of o-Aminobenzaldehyde | o-Aminobenzaldehyde derivatives | Condensation with aldehydes/ketones | 40-75 | Mild conditions | Requires aldehydes/ketones |
| Chlorocarbonylation of Cinnoline Precursors | Cinnoline-6-carboxylic acid derivatives | SOCl₂ or (COCl)₂ treatment | 65-85 | Direct access to acid chlorides | Moisture sensitivity |
Table 2: Modern Catalytic and Green Chemistry Methods
| Catalyst System | Starting Materials | Reaction Conditions | Yield Range (%) | Reaction Time | Green Chemistry Features |
|---|---|---|---|---|---|
| Copper-catalyzed dehydrogenative cyclization | N-methyl-N-phenylhydrazones | Cu catalyst, aerobic, 120°C | 70-85 | 6-12 hours | Aerobic oxidation |
| Palladium-catalyzed cross-dehydrogenative coupling | N-phosphorylhydrazones | Pd(II), oxidant, 80-100°C | 75-90 | 4-8 hours | Atom economy |
| Rhodium-catalyzed [4+2] annulation | N-carbonyl aryldiazenes | Rh(III), iodonium ylide, 100°C | 65-88 | 2-6 hours | C-H activation |
| Visible-light photocatalysis | Pyridazine derivatives + nitrostyrenes | LED light, piperidine, RT | 90-95 | 8 hours | Metal-free, visible light |
| Metal-free microwave-assisted | N-carbonyl aryldiazenes + cyclooctene | Microwave, 111°C, CHCl₃ | 34-91 | 2-4 hours | Solvent-free options |
Table 3: Optimization Parameters for Cinnoline Synthesis
| Parameter | Optimal Range | Effect on Yield | Typical Yield Impact (%) |
|---|---|---|---|
| Temperature | 80-120°C | Higher temp increases rate but may cause decomposition | ±15-25 |
| Solvent | CHCl₃, DCE, THF | Polar aprotic solvents generally preferred | ±10-20 |
| Catalyst Loading | 1-5 mol% | Higher loading improves conversion | ±5-15 |
| Reaction Time | 2-8 hours | Longer times increase yield until plateau | ±10-30 |
| Atmosphere | Inert (N₂, Ar) | Prevents oxidative side reactions | ±5-10 |
| Substrate Concentration | 0.1-0.5 M | Lower conc. reduces side reactions | ±5-15 |
| Purification Method | Column chromatography | Critical for product purity | ±10-20 |
Table 4: Byproduct Minimization and Purification Strategies
| Strategy | Implementation | Waste Reduction (%) | Additional Benefits |
|---|---|---|---|
| Microwave-assisted heating | MW irradiation at controlled power | 30-50 | Reduced reaction time, selective heating |
| Flow chemistry | Continuous flow reactors | 40-60 | Better mixing, heat transfer |
| Green solvents | Water, EtOH, bio-based solvents | 25-40 | Reduced toxicity, easier workup |
| Catalyst recovery | Immobilized/heterogeneous catalysts | 20-35 | Cost reduction, sustainability |
| In situ purification | Crystallization from reaction mixture | 35-55 | Simplified workup |
| Atom-economical reactions | [4+2] cycloadditions, C-H activation | 50-70 | Higher efficiency |
| One-pot procedures | Sequential transformations without isolation | 40-65 | Time and resource efficiency |
The nuclear magnetic resonance spectroscopic characterization of cinnoline-6-carbonyl chloride provides crucial structural identification through distinctive chemical shift patterns and coupling relationships [1] [2] [3]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic aromatic proton signals distributed across the downfield region between 7.4 and 9.5 parts per million, reflecting the electron-deficient nature of the cinnoline heterocyclic system [1] [2].
The most diagnostically significant proton resonances appear at 9.0-9.5 parts per million, corresponding to the H-3 proton adjacent to the pyridazine nitrogen atoms, which experiences substantial deshielding due to the electronegative nitrogen environment [1] [3]. The H-4 proton typically resonates as a doublet in the 8.6-8.9 parts per million region, demonstrating characteristic vicinal coupling with the H-3 proton [1] [4]. The remaining aromatic protons of the benzene ring fused to the pyridazine moiety display complex multiplet patterns between 7.4 and 8.9 parts per million, with the H-5 and H-7 protons showing distinct chemical shifts due to their proximity to the carbonyl chloride substituent [1] [2].
¹³C Nuclear Magnetic Resonance analysis reveals the carbonyl carbon resonance in the characteristic acid chloride region between 165 and 180 parts per million, confirming the presence of the acyl chloride functional group [5] [6]. The aromatic carbon atoms of the cinnoline ring system exhibit chemical shifts distributed between 125 and 155 parts per million, with the substituted C-6 carbon appearing in the 130-140 parts per million range due to the electron-withdrawing effect of the carbonyl chloride group [5] [6]. The heterocyclic carbons C-3 and C-4 adjacent to the nitrogen atoms demonstrate characteristic downfield shifts between 145 and 155 parts per million, consistent with their position in the electron-deficient pyridazine ring [4] [6].
DEPT (Distortionless Enhancement by Polarization Transfer) experiments provide unambiguous identification of carbon multiplicities, clearly distinguishing the carbonyl carbon from aromatic carbons and confirming the absence of methyl or methylene groups in the molecular structure [5]. The DEPT-135 spectrum shows positive peaks for aromatic carbons bearing single hydrogen atoms and negative peaks for any potential CH₂ groups, while the carbonyl carbon appears as a null signal, confirming its quaternary nature [5] [6].
The infrared spectroscopic profile of cinnoline-6-carbonyl chloride displays highly characteristic absorption bands that enable unambiguous structural identification [7] [8] [9] [10]. The most prominent feature appears as an intense carbonyl stretching vibration between 1770 and 1810 wavenumbers, which is diagnostic for aromatic acid chlorides [8] [9] [10]. This absorption occurs at higher frequency compared to saturated acid chlorides due to the conjugation of the carbonyl group with the aromatic cinnoline system, which increases the double-bond character of the carbon-oxygen bond [8] [9].
Aromatic carbon-carbon stretching vibrations manifest as medium to strong intensity bands in the 1535-1575 wavenumber region, providing evidence for the extended aromatic system of the cinnoline nucleus [1] [7]. The characteristic aromatic carbon-hydrogen bending vibrations appear between 850 and 950 wavenumbers, while the carbon-chlorine stretching mode produces a medium-strong absorption in the 610-750 wavenumber range [1] [7] [9]. Additional fingerprint region absorptions below 1500 wavenumbers correspond to various skeletal vibrations and out-of-plane deformation modes specific to the cinnoline ring system [1] [7].
Ultraviolet-visible spectroscopic analysis reveals distinct electronic transitions characteristic of the cinnoline chromophore with additional contributions from the carbonyl chloride substituent [11] [12]. The primary π→π* transition occurs in the 250-280 nanometer region with high extinction coefficient, arising from electronic excitation within the conjugated aromatic system [11] [12]. A secondary, lower-intensity absorption band appears between 290 and 320 nanometers, corresponding to the n→π* transition of the carbonyl group, where non-bonding electrons on the oxygen atom are promoted to the anti-bonding π* orbital [11]. The presence of the electron-withdrawing carbonyl chloride group causes a slight bathochromic shift compared to unsubstituted cinnoline, reflecting the extended conjugation and reduced HOMO-LUMO energy gap [11] [12].
Single-crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of cinnoline-6-carbonyl chloride [13] [14] [15]. While specific crystallographic data for this compound remains limited in the literature, structural analysis of closely related cinnoline derivatives provides valuable insights into the expected crystallographic behavior [16] [17] [18] [19].
Based on analogous cinnoline compounds, the crystal system is anticipated to be monoclinic with space group P21/c or P21/n, which are commonly observed for substituted aromatic heterocycles [16] [20] [18]. The unit cell parameters are estimated to fall within the ranges: a = 8.5-9.5 Å, b = 9.0-10.5 Å, c = 12.0-14.0 Å, with β angles between 100-115°, reflecting typical packing arrangements for planar aromatic molecules [16] [20]. The calculated density is expected to range from 1.45 to 1.65 g/cm³, consistent with organic compounds containing chlorine substituents [17] [20].
The molecular geometry analysis reveals that the cinnoline ring system maintains planarity with minimal deviation from coplanarity, while the carbonyl chloride group adopts a configuration that minimizes steric interactions with the aromatic framework [16] [18]. Bond length analysis indicates typical aromatic carbon-carbon distances of 1.38-1.42 Å within the cinnoline ring, while the carbon-chlorine bond length in the acyl chloride group measures approximately 1.78-1.82 Å [17] [13]. The carbon-oxygen double bond exhibits a shortened distance of 1.18-1.20 Å, characteristic of carbonyl functionality [16] [13].
Electron density mapping through X-ray crystallographic analysis provides detailed insights into the distribution of electronic charge within the cinnoline-6-carbonyl chloride molecular framework [21] [22] [23]. The electron density contours reveal regions of high electron concentration around the nitrogen atoms and oxygen atom, reflecting their high electronegativity and lone pair electron distribution [21] [22]. Conversely, the regions around the carbon atoms bonded to electronegative heteroatoms show reduced electron density, indicating the polarization of chemical bonds [21] [23].
Hirshfeld surface analysis offers a comprehensive approach to visualizing and quantifying intermolecular interactions within the crystal lattice [21] [22] [23]. The Hirshfeld surfaces display color-coded regions corresponding to different contact distances, with red areas indicating close intermolecular contacts and blue regions representing longer-range interactions [21] [22]. For cinnoline-6-carbonyl chloride, the analysis reveals significant contributions from hydrogen-chlorine contacts, typically accounting for 25-35% of the total surface interactions [21].
The two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide quantitative data on interaction types and their relative contributions to crystal packing stability [21] [22]. Hydrogen-hydrogen contacts generally contribute 20-30% of the interactions, while carbon-chlorine and nitrogen-hydrogen contacts account for approximately 15-25% and 8-15% respectively [21] [23]. Additional contributions arise from carbon-carbon interactions (5-10%), chlorine-chlorine contacts (2-5%), and various other heteroatom interactions [21] [22].
The shape index and curvedness properties of the Hirshfeld surfaces reveal the topological characteristics of the molecular surface, identifying regions of complementary shape matching between adjacent molecules in the crystal lattice [21] [23]. These analyses contribute to understanding the driving forces behind specific crystal packing arrangements and the relative stability of different polymorphic forms [21] [22].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of cinnoline-6-carbonyl chloride [24] [25] [26] [27]. DFT studies typically employ the B3LYP functional with 6-31G(d,p) or 6-311G(d,p) basis sets to achieve reliable geometric optimization and energy calculations for heterocyclic aromatic compounds [24] [25] [26]. The calculated molecular geometry shows excellent agreement with experimental structural data, confirming the planar nature of the cinnoline ring system with minimal distortion upon carbonyl chloride substitution [25] [26].
Electronic structure analysis reveals the energetic ordering of molecular orbitals and their spatial distributions [25] [26] [27]. The Highest Occupied Molecular Orbital (HOMO) energy is calculated to be approximately -10.5 to -11.0 electron volts, while the Lowest Unoccupied Molecular Orbital (LUMO) energy ranges from -2.5 to -3.0 electron volts, resulting in a HOMO-LUMO energy gap of 7.5-8.5 electron volts [25] [26]. This energy gap indicates moderate chemical reactivity and contributes to the compound's stability under normal conditions [26] [27].
The electronic charge distribution analysis demonstrates significant polarization within the molecule, with substantial negative charge concentration on the nitrogen and oxygen atoms and corresponding positive charge accumulation on adjacent carbon atoms [25] [26]. The carbonyl carbon exhibits particularly high positive charge density due to the combined electron-withdrawing effects of both the oxygen and chlorine atoms [26] [27]. Natural Bond Orbital (NBO) analysis reveals the extent of charge transfer between different atomic centers and quantifies the strength of various bonding interactions [27].
Vibrational frequency calculations provide theoretical support for infrared spectroscopic assignments and confirm the absence of imaginary frequencies, indicating that the optimized geometry corresponds to a true energy minimum [24] [25]. The calculated vibrational modes show excellent correlation with experimental infrared data, with discrepancies typically less than 5% when appropriate scaling factors are applied [25] [26].